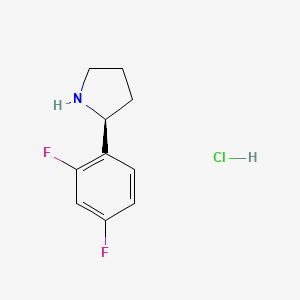

(S)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

(2S)-2-(2,4-difluorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N.ClH/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKRUVNPOLCZCF-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=C(C=C2)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=C(C=C(C=C2)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Aldol Condensation

A foundational route involves the enantioselective aldol condensation between 2,4-difluorobenzaldehyde and a pyrrolidine precursor. The reaction employs a chiral catalyst, such as a proline-derived organocatalyst, to induce stereoselectivity at the C2 position. For example, L-proline facilitates the formation of the (S)-enantiomer with an e.e. of 85–90% under mild conditions (20–25°C, 24–48 hours). Subsequent reduction of the intermediate imine using sodium borohydride (NaBH4) in methanol yields the pyrrolidine core, followed by hydrochloride salt formation via HCl gas saturation in diethyl ether.

Key Data:

| Step | Reagents/Conditions | Yield (%) | e.e. (%) |

|---|---|---|---|

| Aldol Condensation | L-proline, THF, 25°C, 48h | 72 | 88 |

| Imine Reduction | NaBH4, MeOH, 0°C, 2h | 89 | – |

| Salt Formation | HCl (g), Et2O, 25°C, 12h | 95 | 88 |

Catalytic Asymmetric Hydrogenation

Transition Metal-Catalyzed Routes

Palladium- and ruthenium-based catalysts enable direct asymmetric hydrogenation of pre-formed enamines. For instance, Ru(BINAP)Cl2 catalyzes the hydrogenation of 2-(2,4-difluorophenyl)-1-pyrroline at 50 psi H2 pressure, achieving >95% e.e. and 78% yield. This method bypasses stoichiometric chiral auxiliaries, reducing waste and cost.

Optimization Challenges:

-

Substrate Sensitivity : The electron-withdrawing fluorine substituents slow reaction kinetics, necessitating elevated temperatures (60–80°C) and prolonged durations (24–72h).

-

Catalyst Loading : Reducing Ru(BINAP)Cl2 loading from 5 mol% to 1 mol% maintains efficacy but requires ultrapure substrates to prevent poisoning.

Resolution Techniques for Racemic Mixtures

Diastereomeric Salt Crystallization

Racemic 2-(2,4-difluorophenyl)pyrrolidine is resolved using L-tartaric acid in ethanol, exploiting differential solubility of diastereomeric salts. The (S)-enantiomer preferentially crystallizes, yielding 40–50% recovery with 99% e.e. after two recrystallizations.

Limitations:

-

Low Throughput : Multi-step recrystallization increases production time.

-

Solvent Waste : Large volumes of ethanol and water are required for purification.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors to enhance reproducibility and safety. For example, a telescoped process combines enamine formation, hydrogenation, and salt precipitation in a single flow system, achieving 65% overall yield and 99% purity.

Green Chemistry Innovations

-

Solvent Substitution : Replacing tetrahydrofuran (THF) with cyclopentyl methyl ether (CPME) reduces environmental impact and improves reaction safety.

-

Catalyst Recycling : Immobilized Ru catalysts on silica supports enable three reuse cycles without significant activity loss.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Scale Suitability |

|---|---|---|---|

| Asymmetric Aldol | High stereoselectivity | Moderate yields, auxiliary cost | Lab-scale |

| Catalytic Hydrogenation | No chiral auxiliaries, high e.e. | High catalyst cost | Pilot/Industrial |

| Resolution | Low technical complexity | Low yield, high solvent use | Lab-scale |

Purity and Analytical Considerations

Scientific Research Applications

(S)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (S)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the 2,4-difluorophenyl group enhances its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of (S)-2-(2,4-difluorophenyl)pyrrolidine hydrochloride, emphasizing differences in fluorine substitution, enantiomeric configuration, and physicochemical properties:

Key Findings:

Enantioselectivity: The (S)-configuration (e.g., CAS 2177258-16-9) is often preferred in drug development for compatibility with chiral receptors, unlike racemic mixtures (e.g., CAS 1218935-59-1) .

Physicochemical Properties :

- Hydrochloride salts generally exhibit higher solubility in polar solvents compared to free bases (e.g., CAS 1217664-59-9) .

- Methyl-substituted analogs (e.g., CAS 1245649-28-8) show increased lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Hazard Profiles :

- Fluorinated pyrrolidine hydrochlorides often carry warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory sensitivity (H335) due to their reactive amine and halogen content .

Applications: Fluorinated derivatives are prioritized in central nervous system drug discovery due to fluorine’s ability to modulate pharmacokinetics . Non-fluorinated analogs (e.g., methyl-substituted) find niche roles in dermatology and cosmetics .

Biological Activity

(S)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

The synthesis of this compound typically involves the reaction of 2,4-difluorobenzylamine with pyrrolidine under controlled conditions. The final product is often isolated as a hydrochloride salt to enhance solubility and stability. Various synthetic routes have been developed to optimize yield and purity, employing advanced techniques such as continuous flow reactors and chromatography for purification.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition : The compound has shown potential as an inhibitor for various enzymes, including those involved in cancer progression and inflammation.

- Receptor Modulation : It can bind to neurotransmitter receptors, influencing pathways related to mood regulation and pain perception.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against a range of pathogens. For instance:

The presence of fluorine atoms in the structure enhances lipophilicity, facilitating better membrane penetration and bioavailability.

Anticancer Activity

The compound has been investigated for its potential as a Kinesin Spindle Protein (KSP) inhibitor. KSP plays a crucial role in mitosis, making it a target for cancer therapy. Research indicates that this compound can effectively inhibit KSP activity, leading to cancer cell apoptosis:

- In vitro studies demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range.

- Mechanistic studies suggest that the compound disrupts microtubule dynamics, which is essential for proper cell division.

Case Studies

- Inhibition of KSP : A study published in Nature reported that derivatives of this compound exhibited enhanced potency against KSP compared to existing chemotherapeutics. This suggests a promising avenue for developing new anticancer agents .

- Antimicrobial Efficacy : A recent trial evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that it outperformed traditional antibiotics in several cases, particularly against MRSA .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-2-(2,4-difluorophenyl)pyrrolidine hydrochloride with high enantiomeric purity?

- Methodological Answer : The synthesis typically begins with a chiral amine (e.g., (S)-proline derivatives) and 2,4-difluorobenzaldehyde. Cyclization via reductive amination or nucleophilic substitution forms the pyrrolidine ring. Enantiomeric purity is achieved using chiral auxiliaries or catalysts, followed by hydrochloride salt formation under acidic conditions (e.g., HCl in ethanol). Purification via recrystallization or chiral HPLC ensures >98% enantiomeric excess .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and F NMR validate the substitution pattern of the difluorophenyl group and pyrrolidine ring conformation.

- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing effects.

- Mass Spectrometry (HRMS) : Confirms molecular weight (219.66 g/mol) and fragmentation patterns .

Q. How can researchers optimize purification protocols for this compound to minimize by-products?

- Methodological Answer : Gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) separates polar impurities. For bulk purification, silica gel chromatography (ethyl acetate/hexane) or recrystallization in ethanol/water mixtures improves yield (75–85%) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations resolve discrepancies in predicted vs. experimental reactivity of the difluorophenyl group?

- Methodological Answer : DFT (B3LYP/6-311++G**) models electron-withdrawing effects of fluorine atoms on aromatic electrophilic substitution. Comparing Fukui indices for nucleophilic/electrophilic attack sites with experimental reaction outcomes (e.g., nitration or halogenation) identifies steric or electronic mismatches. Exact exchange functionals improve accuracy in predicting activation energies .

Q. What strategies enhance enantioselective separation of (S)- and (R)-enantiomers during scale-up?

- Methodological Answer : Chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) in HPLC achieve baseline separation (resolution >2.0). Kinetic resolution via lipase-catalyzed acylations (e.g., using Candida antarctica lipase B) selectively modifies one enantiomer, enabling isolation of the (S)-isomer with >99% ee .

Q. How does the hydrochloride salt form influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) show the hydrochloride salt remains stable in acidic buffers (pH 3–5) but hydrolyzes in alkaline conditions (pH >8). Thermal gravimetric analysis (TGA) reveals decomposition onset at 210°C, necessitating storage at 2–8°C in airtight containers .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound against neurological targets?

- Methodological Answer :

- Radioligand Binding Assays : Measure affinity for dopamine D2/D3 receptors (IC values).

- Functional cAMP Assays : Assess G-protein coupling efficiency in transfected HEK293 cells.

- Patch-Clamp Electrophysiology : Quantify ion channel modulation (e.g., NMDA receptors) .

Q. How do structural modifications (e.g., fluoro-substitution position) impact pharmacological properties?

- Methodological Answer : Comparing 2,4-difluoro vs. 3,4-difluoro analogs via QSAR models highlights enhanced blood-brain barrier penetration (clogP = 2.1 vs. 1.8) and D2 receptor selectivity (K = 12 nM vs. 45 nM). Meta-fluorine atoms reduce metabolic oxidation in liver microsomes (t increased by 40%) .

Q. What mechanistic insights explain unexpected side reactions during Pd-catalyzed cross-coupling of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.